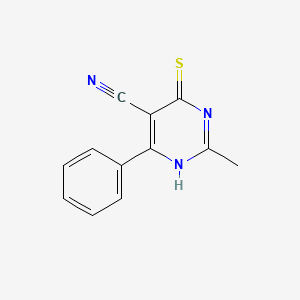
(E)-5-Ethoxy-4-methyl-2-(4-methylbenzylidene)-2H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-5-Ethoxy-4-methyl-2-(4-methylbenzylidene)-2H-pyrrole is an organic compound belonging to the class of pyrroles Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom
Métodos De Preparación
The synthesis of (E)-5-Ethoxy-4-methyl-2-(4-methylbenzylidene)-2H-pyrrole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzaldehyde and 5-ethoxy-4-methyl-2H-pyrrole.
Condensation Reaction: The key step in the synthesis is the condensation reaction between 4-methylbenzaldehyde and 5-ethoxy-4-methyl-2H-pyrrole. This reaction is usually catalyzed by a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up the reaction conditions and optimizing the process parameters to achieve higher yields and cost-effectiveness.
Análisis De Reacciones Químicas
(E)-5-Ethoxy-4-methyl-2-(4-methylbenzylidene)-2H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups such as halogens or alkyl groups are introduced using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Aplicaciones Científicas De Investigación
(E)-5-Ethoxy-4-methyl-2-(4-methylbenzylidene)-2H-pyrrole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: It is studied for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases and conditions.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (E)-5-Ethoxy-4-methyl-2-(4-methylbenzylidene)-2H-pyrrole involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparación Con Compuestos Similares
(E)-5-Ethoxy-4-methyl-2-(4-methylbenzylidene)-2H-pyrrole can be compared with other similar compounds, such as:
(E)-4-Methylbenzylidene-2H-pyrrole: Lacks the ethoxy group, which may result in different chemical and biological properties.
(E)-5-Ethoxy-2-(4-methylbenzylidene)-2H-pyrrole: Similar structure but with variations in the position of the methyl and ethoxy groups, leading to different reactivity and applications.
(E)-4-Methylbenzylidene-2H-pyrrole-3-carboxylic acid: Contains a carboxylic acid group, which may enhance its solubility and potential for forming metal complexes.
Propiedades
Fórmula molecular |
C15H17NO |
|---|---|
Peso molecular |
227.30 g/mol |
Nombre IUPAC |
(5E)-2-ethoxy-3-methyl-5-[(4-methylphenyl)methylidene]pyrrole |
InChI |
InChI=1S/C15H17NO/c1-4-17-15-12(3)9-14(16-15)10-13-7-5-11(2)6-8-13/h5-10H,4H2,1-3H3/b14-10+ |
Clave InChI |
FIHHGUCPFDDXRB-GXDHUFHOSA-N |
SMILES isomérico |
CCOC1=N/C(=C/C2=CC=C(C=C2)C)/C=C1C |
SMILES canónico |
CCOC1=NC(=CC2=CC=C(C=C2)C)C=C1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


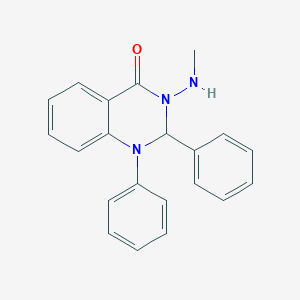
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid, 6'-(diethylamino)-3'-methyl-3-oxo-2'-(phenylamino)-](/img/structure/B15213114.png)
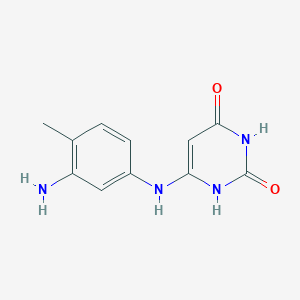
![2,4-Diamino-6-[(4-methylphenyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B15213131.png)
![2-Methoxy-4-methyl-6-phenylimidazo[1,5-a]pyrimidine](/img/structure/B15213146.png)
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-5-phenyl-](/img/structure/B15213152.png)
![3-Butyl-7-chlorotriazolo[4,5-d]pyrimidin-5-amine](/img/structure/B15213158.png)
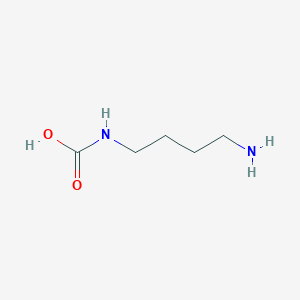
![2,3,6-Triphenyl-7-propylimidazo[1,2-b][1,2,4]triazine](/img/structure/B15213176.png)
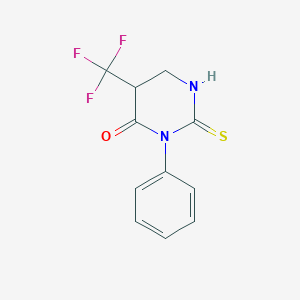
![5-[(2-Chlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B15213199.png)


